molecular formula C7H15NO B13262179 1-(1-Aminoethyl)cyclopentan-1-ol

1-(1-Aminoethyl)cyclopentan-1-ol

Cat. No.: B13262179
M. Wt: 129.20 g/mol
InChI Key: YZJSSXNHKXUVML-UHFFFAOYSA-N
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Description

1-(1-Aminoethyl)cyclopentan-1-ol is an organic compound with the molecular formula C7H15NO It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminoethyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(1-oxoethyl)cyclopentan-1-ol, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminoethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of cyclopentanol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 or LiAlH4 in THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: 1-(1-oxoethyl)cyclopentan-1-ol or 1-(1-carboxyethyl)cyclopentan-1-ol.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentan-1-ol derivatives.

Scientific Research Applications

1-(1-Aminoethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminoethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-(1-Aminoethyl)cyclohexan-1-ol: Similar structure but with a six-membered ring.

    1-(1-Aminoethyl)cyclopropan-1-ol: Similar structure but with a three-membered ring.

    1-(1-Aminoethyl)cyclobutan-1-ol: Similar structure but with a four-membered ring.

Uniqueness: 1-(1-Aminoethyl)cyclopentan-1-ol is unique due to its five-membered ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific chiral molecules and in applications where precise molecular interactions are required.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-(1-aminoethyl)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-6(8)7(9)4-2-3-5-7/h6,9H,2-5,8H2,1H3

InChI Key

YZJSSXNHKXUVML-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCC1)O)N

Origin of Product

United States

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